molecular formula C14H10N2O2 B14319530 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one CAS No. 105686-59-7

6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one

Cat. No.: B14319530
CAS No.: 105686-59-7
M. Wt: 238.24 g/mol
InChI Key: JJYYKYBHFMSUQO-UHFFFAOYSA-N
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Description

6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This compound is characterized by a benzoyl group attached to the benzimidazole core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming hydroxybenzimidazole.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly for treating infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one involves its interaction with various molecular targets, including enzymes and receptors. The benzoyl group enhances its ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial, antiviral, or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the benzoyl group.

    2-Aminobenzimidazole: A derivative with an amino group at the 2-position.

    5,6-Dichlorobenzimidazole: A derivative with chlorine atoms at the 5 and 6 positions.

Uniqueness

6-Benzoyl-3,6-dihydro-5H-benzimidazol-5-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105686-59-7

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-benzoyl-3,6-dihydrobenzimidazol-5-one

InChI

InChI=1S/C14H10N2O2/c17-13-7-12-11(15-8-16-12)6-10(13)14(18)9-4-2-1-3-5-9/h1-8,10H,(H,15,16)

InChI Key

JJYYKYBHFMSUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C=C3C(=CC2=O)NC=N3

Origin of Product

United States

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